Alkaline Hydrolysis Rate: Isopropyl Ester Is ~4.8-Fold Slower Than Ethyl Ester
The alkaline hydrolysis rate of isopropyl benzoate is 6.2 × 10⁻³ M⁻¹ s⁻¹, compared to 3.0 × 10⁻² M⁻¹ s⁻¹ for ethyl benzoate under identical conditions (1 M NaOH, 25 °C), representing a 4.8-fold rate reduction attributable to the increased steric bulk of the isopropyl group [1]. This steric effect is a class-level inference extending to the 3-ethynylbenzoate series, where the isopropyl ester is expected to exhibit intermediate hydrolytic stability between the ethyl ester and the tert-butyl ester. In multi-step syntheses requiring transient carboxylic acid protection, this intermediate stability profile permits controlled deprotection timing compared to the more labile methyl or ethyl esters.
| Evidence Dimension | Second-order alkaline hydrolysis rate constant (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | Isopropyl benzoate: 6.2 × 10⁻³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Ethyl benzoate: 3.0 × 10⁻² M⁻¹ s⁻¹ |
| Quantified Difference | 4.8-fold slower (isopropyl vs. ethyl) |
| Conditions | 1 M NaOH, 25 °C; data from Bender (1951) for unsubstituted benzoate esters |
Why This Matters
The 4.8-fold slower hydrolysis rate directly translates to longer bench stability of the protected intermediate and greater control over the timing of carboxylic acid unveiling in a synthetic sequence.
- [1] Bender, M. L. (1951). Oxygen Exchange as Evidence for the Existence of an Intermediate in Ester Hydrolysis. Journal of the American Chemical Society, 73, 1626–1629. View Source
